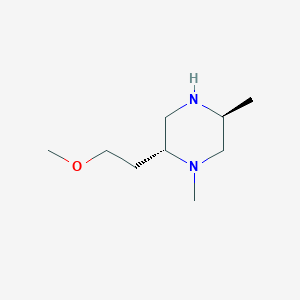

(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)-1,5-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-7-11(2)9(6-10-8)4-5-12-3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIXMXWGNCPHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1)CCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654979 | |

| Record name | 2-(2-Methoxyethyl)-1,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206679-48-2 | |

| Record name | 2-(2-Methoxyethyl)-1,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Enantioselective and Diastereoselective Preparation of 2r,5s 2 2 Methoxyethyl 1,5 Dimethylpiperazine

Retrosynthetic Analysis and Identification of Key Stereocontrol Elements

A retrosynthetic analysis of (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine dissects the molecule into simpler, synthetically accessible precursors. The primary challenge in the synthesis of this target molecule is the diastereoselective and enantioselective construction of the substituted piperazine (B1678402) core. The key stereocontrol elements are the two stereocenters at the C2 and C5 positions.

The retrosynthetic approach would logically involve disconnecting the piperazine ring. A common strategy for the synthesis of piperazines is the cyclization of a 1,2-diamine with a suitable two-carbon electrophile or through a double amination of a dihalide or diepoxide. To control the stereochemistry, chiral precursors must be employed.

A plausible retrosynthesis could start by disconnecting the N1-C2 and N4-C5 bonds, leading back to a chiral N,N'-dimethyl-1,2-diamine precursor and a synthon for the 2-methoxyethyl side chain. Alternatively, a disconnection at N1-C6 and N4-C5 could lead to a chiral amino acid derivative as a starting material.

Chiral Pool Strategies Utilizing Pre-Existing Stereocenters for Piperazine Ring Formation

Chiral pool synthesis is an effective strategy for preparing enantiomerically pure compounds by utilizing readily available chiral starting materials. For the synthesis of this compound, natural amino acids are excellent chiral precursors. rsc.orgnih.govnih.govfigshare.comacs.org

For instance, D-alanine could serve as a source for the C5 stereocenter. The synthesis could proceed by converting D-alanine into a suitable chiral diamine intermediate. This intermediate would then undergo cyclization to form the piperazine ring. A key transformation in this approach is the aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This methodology has been successfully applied to the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org

Another approach involves the use of chiral aziridines derived from natural amino acids, which can be opened regioselectively by another amino acid ester to construct the diamine backbone, which is then cyclized to the desired piperazine. rsc.org

Asymmetric Synthesis Approaches to the Piperazine Core

Enantioselective Amination Reactions in Precursor Synthesis

Enantioselective amination reactions can be employed to create the chiral centers in the acyclic precursors to the piperazine ring. For example, iridium-catalyzed asymmetric allylic amination has been shown to produce pyrrole-fused piperazine derivatives with high enantioselectivity. acs.org While not directly applicable to the target molecule, the principle of using a chiral catalyst to introduce a nitrogen atom stereoselectively is a key concept.

Another relevant method is the asymmetric lithiation-substitution of an N-Boc piperazine using s-BuLi in the presence of a chiral ligand like (-)-sparteine. researchgate.net This allows for the direct functionalization of the piperazine ring at the C2 position with high enantioselectivity. researchgate.net

Diastereoselective Cyclization Pathways for Piperazine Ring Closure

Once a chiral acyclic precursor containing the necessary stereocenters is synthesized, the next critical step is the diastereoselective cyclization to form the piperazine ring. The stereochemistry of the substituents on the precursor can direct the cyclization to favor the desired diastereomer.

Manganese-mediated reductive cyclization has been used for the diastereoselective synthesis of trans-aryl-substituted piperazines. figshare.com This method, while specific to trans products, highlights the potential of metal-mediated cyclizations in controlling diastereoselectivity. Visible-light-mediated epimerization can also be used to convert less stable piperazine diastereomers into their more stable counterparts with high selectivity. nih.gov

Furthermore, a highly diastereoselective intramolecular hydroamination has been demonstrated as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The necessary hydroamination substrates were prepared from amino acids, showcasing a combination of chiral pool and asymmetric strategies. organic-chemistry.org

Resolution Techniques for Enantiomeric and Diastereomeric Purity Enhancement of the Compound

In cases where the synthesis does not yield a single enantiomer or diastereomer, resolution techniques are employed to separate the desired stereoisomer. Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. acs.org Subsequent separation of these salts by crystallization, followed by removal of the resolving agent, can provide the enantiomerically pure compound. mdpi.com

Kinetic resolution is another powerful tool. nih.gov This method relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product. Catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation has been reported with high selectivity factors, a principle that could be adapted for piperazine derivatives. nih.gov

An enantioconvergent synthesis has also been developed for a related compound, (-)-1-allyl-(2S,5R)-dimethylpiperazine, from trans-2,5-dimethylpiperazine (B131708). nih.gov This process involved an efficient optical resolution followed by the interconversion of the undesired enantiomer into the desired one, leading to a high yield of the target molecule without the need for chromatography. nih.gov

Development of Sustainable and Scalable Synthetic Routes for this compound

The development of sustainable and scalable synthetic routes is crucial for the practical application of any chemical synthesis. For piperazine derivatives, several "green" approaches have been explored. Photoredox catalysis, for instance, offers a more sustainable method for chemical synthesis by using visible light and often organic photocatalysts. mdpi.comnih.gov This has been applied to the C-H functionalization of piperazines. mdpi.com

The use of continuous flow setups can also enhance the safety and scalability of a synthesis, especially when dealing with hazardous reagents. mdpi.com Furthermore, catalytic methods that avoid stoichiometric reagents, such as the copper-catalyzed synthesis of C-H functionalized piperazines, are more efficient and generate less waste. encyclopedia.pub A visible-light-mediated, scalable, and stereoselective assembly of multifunctional piperazines through a [3+3] coupling of azomethine ylides has also been reported. nih.gov

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes to complex molecules like this compound. Key areas of focus would include atom economy, the use of safer solvents and reagents, and the integration of catalytic methods.

Atom Economy and Catalysis: Traditional multi-step syntheses of complex amines often suffer from low atom economy due to the use of stoichiometric reagents and protecting groups. A greener approach would prioritize catalytic methods. For instance, the use of biocatalysis, such as amine dehydrogenases (AmDHs) or transaminases, could offer a highly selective and atom-efficient route to chiral amine intermediates. rsc.orghims-biocat.eu These enzymatic reactions typically occur in aqueous media under mild conditions, further enhancing their green credentials. rsc.org Organocatalysis also presents a "green" alternative to metal-based catalysts for certain asymmetric transformations.

Safer Solvents and Reagents: The choice of solvents plays a significant role in the environmental impact of a synthetic process. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids (like CO2) is a primary goal. nih.gov Furthermore, minimizing the use of toxic reagents and exploring benign alternatives is essential. For example, catalytic hydrogenation for reductive amination steps is preferable to the use of metal hydrides which generate stoichiometric waste.

Waste Reduction and Energy Efficiency: A well-designed synthesis should minimize the number of steps and purification procedures to reduce waste generation. Telescoping reactions, where multiple steps are performed in a single pot without isolating intermediates, can significantly improve efficiency. nih.gov Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. nih.gov

Below is a hypothetical comparison of a traditional versus a green synthetic approach for a key chiral amine intermediate, illustrating the potential improvements in green metrics.

| Metric | Traditional Approach (e.g., Chiral Auxiliary) | Green Approach (e.g., Biocatalysis) |

|---|---|---|

| Atom Economy | Low (due to auxiliary and protecting groups) | High (direct amination) |

| Solvent | Often chlorinated solvents (e.g., DCM) | Aqueous buffer |

| Catalyst | Stoichiometric chiral auxiliary | Recyclable enzyme |

| Byproducts | Stoichiometric waste from auxiliary and reagents | Minimal, often just water or simple salts |

| Energy Input | Often requires heating/cooling cycles | Typically mild, near-ambient temperatures |

Adaptations for Continuous Flow Synthesis and Process Intensification

Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients, including improved safety, consistency, scalability, and the potential for automation. nih.gov Adapting a proposed synthesis of this compound for a continuous flow setup would involve several key considerations.

Reactor Design and Reaction Modules: Each step of the synthesis would be translated into a specific module within the flow system. For instance, a packed-bed reactor containing an immobilized catalyst could be used for hydrogenation or other heterogeneous catalytic steps. mdpi.com Liquid-liquid extraction modules could be integrated for in-line purification, eliminating the need for batch workups. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. researchgate.net

Process Intensification: Flow chemistry is a prime example of process intensification. By using microreactors, mass and heat transfer can be significantly enhanced, allowing for reactions to be run under more aggressive conditions with better control. nih.gov This can dramatically reduce reaction times. For example, a reaction that takes several hours in a batch reactor might be completed in minutes in a flow system. researchgate.net

Safety and Scalability: The small reactor volumes in continuous flow systems inherently improve safety, especially when dealing with hazardous reagents or exothermic reactions. Scaling up production is achieved by running the flow process for longer durations or by "numbering up" (running multiple systems in parallel), rather than using larger, potentially more hazardous, batch reactors. nih.gov Recent advances have demonstrated the successful implementation of continuous flow for the synthesis of complex heterocyclic molecules, including piperazine derivatives. mdpi.commdpi.com

The table below provides a hypothetical comparison of key parameters for a batch versus a continuous flow synthesis of a piperazine-forming cyclization step.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Potential for hotspots | Precise and uniform |

| Scalability | Requires larger reactors, challenging | Longer run times or numbering-up |

| Safety | Higher risk with large volumes | Inherently safer with small hold-up volume |

| Product Consistency | Batch-to-batch variability | High consistency and reproducibility |

Chemical Reactivity, Transformation, and Derivatization of 2r,5s 2 2 Methoxyethyl 1,5 Dimethylpiperazine

Reactivity of the Piperazine (B1678402) Nitrogen Atoms: Alkylation, Acylation, and Amidation Reactions

The two nitrogen atoms of the piperazine ring in (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine are nucleophilic and can readily participate in various reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds.

Alkylation: The tertiary amines of the piperazine ring can undergo alkylation with a variety of electrophiles, such as alkyl halides or sulfonates. These reactions typically proceed via an SN2 mechanism. The presence of two nitrogen atoms allows for mono- or di-alkylation, depending on the stoichiometry of the reagents and reaction conditions. In the case of this compound, both nitrogen atoms are already substituted with a methyl group, which means that further alkylation would lead to the formation of quaternary ammonium (B1175870) salts.

Acylation: Acylation of the piperazine nitrogen atoms can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction forms an amide linkage and is a common strategy for introducing a wide range of functional groups onto the piperazine scaffold. For this compound, acylation is not possible as there are no N-H bonds. However, related chiral piperazines with at least one secondary amine are readily acylated to introduce functionalities that can modulate the biological activity of the resulting molecule. For instance, a copper complex of a novel C2-symmetric chiral piperazine has been shown to be effective in the benzoylation of meso-1,2-diols, highlighting the utility of acylated chiral piperazines in asymmetric synthesis organic-chemistry.org.

Amidation: Amide bond formation can also be achieved by coupling the piperazine nitrogen with a carboxylic acid, typically in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) nih.govmdpi.com. Similar to acylation, this reaction requires a secondary amine on the piperazine ring. The resulting amides are often crucial for the biological activity of many piperazine-containing drugs researchgate.net.

Table 1: Illustrative Reactivity of a Related Chiral Piperazine Derivative

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

| Alkylation | Methyl Iodide, K₂CO₃, Acetonitrile | Quaternary ammonium salt | >90 | General procedure mdpi.com |

| Acylation | Benzoyl Chloride, Triethylamine, CH₂Cl₂ | N-benzoyl derivative | 85-95 | Based on organic-chemistry.org |

| Amidation | Carboxylic Acid, EDC, HOBt, DMF | N-amide derivative | 70-90 | Based on nih.gov |

Chemical Transformations at the Methoxyethyl Side Chain: Functional Group Interconversions

The methoxyethyl side chain of this compound offers another site for chemical modification, primarily through functional group interconversions.

Ether Cleavage: The methyl ether of the methoxyethyl group can be cleaved under strongly acidic conditions, typically using reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃) wikipedia.orgresearchgate.net. This reaction would yield the corresponding primary alcohol, which can then be used for further derivatization, such as esterification or oxidation. The choice of reagent is crucial to avoid undesired side reactions on the piperazine ring mdpi.com.

Oxidation: The methoxyethyl side chain can potentially be oxidized. While direct oxidation of the ether is challenging, if the ether is first cleaved to the alcohol, the resulting primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) for the aldehyde or potassium permanganate (B83412) (KMnO₄) for the carboxylic acid. The oxidation of nitrogen heterocycles themselves can also occur under certain conditions, for instance, using mercury-EDTA, which can lead to piperazine-2,3-diones nih.gov.

Reduction: The methoxyethyl group is generally stable to common reducing agents. However, if the ether were to be converted to other functional groups, such as an ester or an amide, these could be subjected to reduction.

Table 2: Potential Transformations of the Methoxyethyl Side Chain

| Transformation | Reagent/Conditions | Product Functional Group | Notes | Reference |

| Demethylation | BBr₃, CH₂Cl₂ | Primary Alcohol | Cleavage of the methyl ether. | wikipedia.org |

| Oxidation (of resulting alcohol) | PCC, CH₂Cl₂ | Aldehyde | Mild oxidation of the primary alcohol. | General organic chemistry principle. |

| Oxidation (of resulting alcohol) | KMnO₄, NaOH, H₂O | Carboxylic Acid | Strong oxidation of the primary alcohol. | General organic chemistry principle. |

Stereospecific and Stereoselective Reactions Involving the Piperazine Ring and Its Substituents

The (2R,5S) stereochemistry of the piperazine ring is a key feature of this molecule, allowing for its use in stereospecific and stereoselective reactions. The chiral environment provided by the piperazine scaffold can influence the stereochemical outcome of reactions at the side chains or in the synthesis of more complex molecules.

The synthesis of chiral piperazines is an active area of research, with methods including asymmetric hydrogenation of pyrazines and diastereoselective alkylation of chiral piperazinone precursors rsc.orgresearchgate.net. Once formed, these chiral piperazines can serve as valuable building blocks. For instance, the stereoisomers of chiral methyl-substituted aryl piperazinium compounds have shown distinct selectivity for nicotinic acetylcholine (B1216132) receptors, highlighting the importance of stereochemistry in biological activity nih.gov.

Synthesis and Advanced Characterization of Novel this compound Derivatives

The synthesis of novel derivatives from this compound would involve the reactions described above. For example, quaternization of the nitrogen atoms or modification of the methoxyethyl side chain would lead to new chemical entities.

The characterization of these novel derivatives would rely on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of new derivatives, confirming the success of a reaction and determining the position of new substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as carbonyls in acylated or oxidized derivatives.

Table 3: Spectroscopic Data for a Hypothetical Derivative

| Derivative Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| (2R,5S)-2-(2-hydroxyethyl)-1,5-dimethylpiperazine | Signals corresponding to the piperazine ring protons and a new -CH₂-OH group | Signals for the piperazine ring carbons and a new -CH₂-OH carbon | [M+H]⁺ corresponding to the demethylated product |

Exploiting Inherent Chirality in Further Chemical Transformations and Scaffold Construction

The inherent chirality of this compound makes it a valuable chiral building block for the synthesis of more complex molecules portico.orgnih.gov. Chiral piperazines are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds nih.govrsc.org.

The chiral nature of this piperazine derivative can be exploited in several ways:

As a Chiral Auxiliary: The chiral piperazine can be temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is set, the auxiliary can be cleaved and recovered.

As a Chiral Ligand: The nitrogen atoms of the piperazine can coordinate to metal centers, forming chiral catalysts for asymmetric reactions such as hydrogenations, Henry reactions, or acylations organic-chemistry.orgresearchgate.net.

As a Chiral Scaffold: The piperazine ring can serve as a rigid, stereochemically defined core for the construction of novel, complex molecular architectures with potential applications in drug discovery and materials science nih.gov. The synthesis of diverse piperazine-1,2,3-triazole scaffolds has been explored for their anticancer and antimicrobial activities nih.gov.

The stereochemical diversity offered by chiral piperazines is crucial for exploring the chemical space around a biological target and for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates nih.gov.

Advanced Structural Characterization and Conformational Analysis of 2r,5s 2 2 Methoxyethyl 1,5 Dimethylpiperazine and Its Derivatives

Application of Advanced Spectroscopic Techniques for Stereochemical Assignment

The unambiguous determination of the absolute configuration of chiral centers is a fundamental challenge in stereochemistry. While classical methods provide valuable information, advanced spectroscopic techniques offer powerful, non-destructive alternatives for stereochemical assignment.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemical environment of a molecule. For (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine, the VCD spectrum would exhibit a unique fingerprint of positive and negative bands corresponding to its specific enantiomeric form. By comparing the experimental VCD spectrum with the computationally predicted spectrum for the (2R,5S) configuration, the absolute stereochemistry can be unequivocally confirmed. mdpi.comyoutube.comru.nl For instance, the stretching vibrations of the C-H, C-N, and C-O bonds within the chiral piperazine (B1678402) ring and its substituents would give rise to characteristic VCD signals.

Specific NMR Pulse Sequences: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Advanced NMR pulse sequences can provide detailed insights into the through-bond and through-space correlations between atoms, which can be used to deduce the relative and absolute configuration of stereocenters. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal the spatial proximity of protons. strath.ac.uknih.gov For this compound, specific NOE or ROE correlations between the protons of the methyl groups and the methoxyethyl substituent with the protons on the piperazine ring would be indicative of their relative orientations. Furthermore, the use of chiral derivatizing agents in conjunction with NMR can be employed to distinguish between enantiomers and assign the absolute configuration.

A hypothetical table of expected key NMR correlations for stereochemical assignment is presented below:

| Proton Pair | Expected NOE/ROE Correlation | Implication for Stereochemistry |

| H at C2 and axial H at C3 | Strong | Confirms axial orientation of the methoxyethyl group |

| H at C5 and equatorial H at C6 | Strong | Confirms equatorial orientation of the methyl group at N5 |

| Protons of N1-methyl and H at C2 | Weak/Absent | Suggests a trans relationship |

| Protons of N1-methyl and H at C6 | Strong | Suggests a cis relationship to the equatorial proton |

X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Conformational Preferences

X-ray crystallography remains the gold standard for the unambiguous determination of the absolute configuration and the detailed solid-state conformation of a molecule. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

For this compound, a successful crystallographic analysis would provide definitive proof of the R configuration at the C2 position and the S configuration at the C5 position. researchgate.net Furthermore, it would reveal the preferred conformation of the piperazine ring in the solid state, including bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the intermolecular interactions that govern the crystal packing.

A representative table of hypothetical crystallographic data is shown below:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Piperazine Ring Conformation | Chair |

| Methoxyethyl Substituent Orientation | Axial |

| N-Methyl Group Orientation | Equatorial |

Conformational Landscape and Dynamic Behavior of the Piperazine Ring System in Solution and Solid State

The six-membered piperazine ring is not planar and can adopt several conformations, with the chair conformation being the most stable. nih.govrsc.org The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers.

In the case of this compound, the piperazine ring is expected to predominantly adopt a chair conformation. Studies on related 2-substituted piperazines have indicated a preference for the substituent to be in the axial position. nih.gov This preference can be influenced by various factors, including steric and electronic effects. The dynamic behavior of the piperazine ring involves ring inversion, which interconverts the two chair conformations. The energy barrier for this process can be studied using dynamic NMR techniques.

In solution, the conformational equilibrium can be influenced by the solvent polarity. tcu.edu In the solid state, the conformation is locked by the crystal packing forces, as determined by X-ray crystallography. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to map the potential energy surface and predict the relative stabilities of different conformers in both the gas phase and in solution.

Spectroscopic Probes for Intermolecular Interactions in Pure Chemical Systems

The physical and chemical properties of a compound in its condensed phase are governed by intermolecular interactions. Spectroscopic techniques can serve as sensitive probes to study these interactions.

For this compound in its pure liquid or solid state, intermolecular forces such as van der Waals interactions and dipole-dipole interactions would be present. Infrared (IR) and Raman spectroscopy can provide information about these interactions through shifts in the vibrational frequencies of specific functional groups. For example, changes in the stretching frequencies of the C-N and C-O bonds upon condensation from the gas phase to the liquid or solid phase can indicate the strength of intermolecular forces.

Furthermore, solid-state NMR spectroscopy can be used to probe the local environment of the nuclei in the crystal lattice, providing insights into intermolecular proximities and packing arrangements. Techniques that measure the concentration dependence of chemical shifts in solution NMR can also be used to infer the nature and extent of self-association through intermolecular interactions. acs.org

Theoretical and Computational Investigations of 2r,5s 2 2 Methoxyethyl 1,5 Dimethylpiperazine

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine. These calculations can predict a range of properties, including the distribution of electron density, the energies of molecular orbitals, and spectroscopic characteristics.

Detailed research findings from such studies would typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, Mulliken atomic charge analysis can reveal the partial charges on each atom, highlighting electrophilic and nucleophilic sites within the molecule. This information is crucial for understanding intermolecular interactions.

Vibrational frequency calculations are another key aspect of quantum chemical studies. These computations can predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimental data, the molecular structure can be confirmed, and the vibrational modes associated with specific functional groups can be identified.

Table 1: Hypothetical Quantum Chemical Data for this compound This table presents illustrative data that would be generated from quantum chemical calculations. Actual values would require specific computational studies.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| N1 Mulliken Charge | -0.45 e |

Molecular Dynamics Simulations for Conformational Sampling and Thermodynamic Stability

The piperazine (B1678402) ring can adopt several conformations, such as chair and boat forms. The presence of bulky substituents, as in this compound, will influence the preferred conformation. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time.

By simulating the motion of atoms and bonds, MD can identify the most stable, low-energy conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors. The simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic real-world conditions.

From MD simulations, thermodynamic properties like Gibbs free energy, enthalpy, and entropy of different conformations can be calculated. This allows for a quantitative assessment of their relative stabilities. The results of such simulations are often visualized through Ramachandran-like plots or by clustering the observed conformations to identify the most populated states.

Table 2: Illustrative Conformational Analysis Data This table provides a hypothetical representation of results from molecular dynamics simulations.

| Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair (equatorial methoxyethyl) | 0.0 | 85 |

| Chair (axial methoxyethyl) | 2.5 | 10 |

Prediction of Reaction Pathways, Transition States, and Selectivity in Derivatization Reactions

Computational chemistry can be used to predict the outcomes of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies.

For instance, in derivatization reactions, the two nitrogen atoms of the piperazine ring are potential sites for substitution. Computational models can predict which nitrogen is more reactive and under what conditions. This is achieved by modeling the approach of a reagent and calculating the energy changes along the reaction coordinate. The calculated activation energies for different pathways can explain and predict the regioselectivity and stereoselectivity of a reaction.

These predictive capabilities are invaluable in synthetic chemistry for designing efficient reaction protocols and for understanding the mechanisms of observed reactions.

Computational Studies on Structure-Property Relationships Pertaining to Chemical Reactivity and Stereocontrol

By systematically modifying the structure of this compound in silico and calculating the resulting properties, computational studies can establish clear structure-property relationships. This can involve altering the substituents on the piperazine ring or changing the stereochemistry and then observing the effects on reactivity, stability, and electronic properties.

Applications of 2r,5s 2 2 Methoxyethyl 1,5 Dimethylpiperazine in Modern Organic Synthesis and Materials Science

Role as a Chiral Building Block and Chiral Auxiliary in Complex Molecule Synthesis

There is currently no available research literature that specifically describes the use of (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine as a chiral building block or a chiral auxiliary in the synthesis of complex molecules. While the structurally related trans-2,5-dimethylpiperazine (B131708) is a known chiral synthon, the specific contributions and applications of the 2-(2-methoxyethyl)-1,5-dimethyl derivative have not been documented.

Investigation as a Chiral Ligand or Organocatalyst in Asymmetric Organic Reactions

No published studies were found that investigate the application of this compound as a chiral ligand or an organocatalyst in asymmetric organic reactions. The potential catalytic activity and enantioselectivity that this compound might induce in chemical transformations have not been reported.

Design and Synthesis of Chemosensors and Molecular Recognition Systems Based on Specific Chemical Interactions

There is no available research on the design and synthesis of chemosensors or molecular recognition systems that are based on the specific chemical interactions of this compound.

Advanced Analytical Methodologies for Purity, Enantiomeric Excess, and Reaction Monitoring of 2r,5s 2 2 Methoxyethyl 1,5 Dimethylpiperazine

Chiral Chromatographic Methods (High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Stereochemical Purity Determination

The determination of stereochemical purity, specifically the enantiomeric excess (ee), is paramount for chiral molecules. Chiral chromatography is the cornerstone technique for separating stereoisomers, allowing for the accurate quantification of the desired (2R,5S) isomer against other potential stereoisomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for the separation of piperazine (B1678402) enantiomers and diastereomers. unl.ptnih.gov The technique relies on chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. mdpi.com These phases can separate a broad range of chiral compounds through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. mdpi.com For (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine, a method utilizing a column like the Daicel Chiralpak AD-H could be developed to resolve all possible stereoisomers. unl.pt

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): Chiral GC is another powerful technique, particularly suitable for volatile and thermally stable compounds. While direct analysis is possible, piperazine derivatives often require derivatization to improve volatility and chromatographic performance. mdpi.com An indirect method can be employed where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com Alternatively, a direct method uses a chiral stationary phase, often based on modified cyclodextrins, to separate the underivatized or suitably derivatized enantiomers. mdpi.com For complex piperazine structures like 2,5-diketopiperazines, a ring-opening derivatization followed by chiral GC analysis has proven effective for complete isomeric separation. nih.govresearchgate.net

Hyphenated Techniques for Structural Confirmation and Impurity Profiling in Synthetic Batches (e.g., GC-MS, LC-MS, NMR-coupled systems)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of synthetic batches. They provide unequivocal structural confirmation and are the gold standard for detecting, identifying, and quantifying process-related impurities and degradation products. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile organic impurities, such as residual solvents or low-molecular-weight starting materials. A GC-MS method can be developed to separate and identify a wide array of piperazine-related compounds. rsc.orgrsc.org For the target compound, GC-MS would be used to screen for any volatile side-products from the synthesis. The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint for identification, and validated methods can offer high sensitivity with limits of detection (LOD) in the low µg/mL range. scholars.direct

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most critical tool for impurity profiling of complex pharmaceutical molecules. ijprajournal.com It can analyze a wide range of compounds with varying polarities and molecular weights. Structural confirmation of synthesized piperazine derivatives is routinely achieved using LC-MS. nih.gov For impurity analysis, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for quantifying trace-level impurities by monitoring specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Typical Performance Metric |

|---|---|

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.01% (relative to main compound) |

| Limit of Quantification (LOQ) | 0.03% (relative to main compound) |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

NMR-Coupled Systems (LC-NMR): For the definitive structural elucidation of completely unknown impurities, where MS data may be ambiguous, LC-NMR is the ultimate analytical tool. spectroscopyonline.comiosrphr.org By physically coupling an HPLC system to an NMR spectrometer, it is possible to acquire high-quality NMR spectra (including 1D ¹H and 2D experiments like COSY and HSQC) on peaks as they elute from the column. conicet.gov.ar This allows for the unambiguous determination of the chemical structure of an impurity without the need for its isolation, which is invaluable for resolving complex analytical challenges during drug development. tandfonline.com

In Situ Spectroscopic Techniques for Real-Time Reaction Progress Monitoring and Kinetic Studies

The implementation of Process Analytical Technology (PAT) has transformed pharmaceutical manufacturing from a static, testing-based approach to a dynamic, science-based one. wikipedia.org In situ spectroscopic techniques are central to PAT, providing real-time data on critical process parameters and reaction progress. mt.com

For the synthesis of this compound, monitoring key reaction steps such as N-alkylation or cyclization is crucial for optimization and control. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, is a powerful technique for real-time monitoring. americanpharmaceuticalreview.com By tracking the disappearance of reactant peaks and the appearance of product peaks in the infrared spectrum, one can monitor reaction kinetics, identify the formation of intermediates, and determine the reaction endpoint with high precision. mdpi.com This has been successfully applied to monitor lithiation steps of piperazines and other complex reactions. americanpharmaceuticalreview.comacs.org The data generated allows for the optimization of parameters like temperature, catalyst loading, and addition rates to improve yield and minimize impurity formation.

| Time (min) | Reactant A Peak Height (Absorbance) | Product B Peak Height (Absorbance) | % Conversion |

|---|---|---|---|

| 0 | 1.25 | 0.00 | 0% |

| 15 | 0.88 | 0.29 | 30% |

| 30 | 0.51 | 0.60 | 59% |

| 60 | 0.13 | 0.91 | 90% |

| 90 | <0.05 | 0.99 | >99% |

Real-Time NMR Spectroscopy: While less common for routine process monitoring due to instrumentation costs, real-time NMR provides unparalleled structural detail during a reaction. copernicus.org By flowing the reaction mixture through an NMR flow cell, it is possible to quantify all ¹H-containing species simultaneously. This can reveal detailed mechanistic insights and provide precise kinetic data on complex reaction networks.

Development of High-Throughput Analytical Platforms for Screening Synthetic Conditions

Optimizing the synthesis of a complex molecule like this compound often requires screening a large number of variables, including catalysts, ligands, solvents, bases, and temperatures. High-throughput screening (HTS) platforms enable the rapid and parallel execution of hundreds of reactions, drastically accelerating the development timeline.

These platforms typically use microtiter plates (e.g., 96-well or 384-well plates) and robotic liquid handlers to set up and manage the reactions on a small scale. The key challenge is the subsequent analysis of these numerous samples. High-throughput analysis is often achieved using rapid mass spectrometry techniques that eliminate the need for time-consuming chromatographic separation. Techniques like microdroplet-assisted reaction screening coupled with MS can provide reaction outcomes in milliseconds. nih.gov This allows for the rapid identification of optimal reaction conditions, which can then be scaled up for further investigation.

| Step | Description | Technology |

|---|---|---|

| 1. Reaction Setup | Dispensing of reactants, solvents, and catalysts into a 96-well plate. | Robotic Liquid Handler |

| 2. Reaction Incubation | Incubation at controlled temperatures with agitation. | Plate Shaker/Incubator |

| 3. Sample Quenching/Dilution | Automated addition of a quenching and dilution solvent to each well. | Robotic Liquid Handler |

| 4. High-Throughput Analysis | Rapid analysis of each well to determine product yield and purity. | LC-MS with fast gradient or Flow Injection Analysis-MS (FIA-MS) |

| 5. Data Processing | Automated processing of analytical data to generate a "heat map" of successful conditions. | Specialized Software |

By integrating these advanced analytical methodologies, a comprehensive understanding of the chemical and stereochemical attributes of this compound can be achieved. This ensures the development of a robust, controlled, and efficient manufacturing process capable of consistently delivering a high-purity product.

Future Perspectives and Emerging Research Directions for 2r,5s 2 2 Methoxyethyl 1,5 Dimethylpiperazine

Innovation in Stereoselective Synthetic Strategies Towards More Efficient and Atom-Economical Routes

While methods for the synthesis of chiral piperazines exist, a key area for future research lies in the development of more efficient and atom-economical routes to (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine. benthamdirect.comnih.gov Current synthetic strategies often rely on chiral pool starting materials, such as amino acids, or involve multi-step sequences that can be lengthy and generate significant waste. benthamdirect.comrsc.org

Future innovations will likely focus on catalytic asymmetric methods. For instance, the development of a palladium-catalyzed asymmetric hydrogenation of corresponding pyrazine (B50134) precursors could offer a direct and highly enantioselective route. rsc.orgdicp.ac.cn Another promising avenue is the exploration of catalytic reductive cyclization of dioxime precursors, which has shown to be effective for producing cis-2,6-disubstituted piperazines. nih.govmdpi.com

Furthermore, the principles of C-H functionalization, which have seen major advances for the piperazine (B1678402) ring, could be adapted for the late-stage and stereoselective introduction of the methoxyethyl group onto a pre-existing (2R,5S)-2,5-dimethylpiperazine scaffold. mdpi.comencyclopedia.pubnih.gov This would represent a highly atom-economical approach, avoiding the need for de novo ring construction with the fully elaborated substituent. encyclopedia.pub

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Hydrogenation | High enantioselectivity, direct route | Catalyst design, substrate synthesis |

| Catalytic Reductive Cyclization | Stereoselective, potential for diverse substituents | Precursor synthesis, control of diastereoselectivity |

| Late-Stage C-H Functionalization | Atom-economical, modular | Regio- and stereoselectivity, catalyst development |

Exploration of Unprecedented Reactivity and Novel Chemical Transformations of the Piperazine Core

The reactivity of the piperazine core in this compound is another fertile ground for future investigation. Traditionally, the chemistry of piperazines is dominated by reactions at the nitrogen atoms. However, recent advancements in C-H functionalization open up new possibilities for modifying the carbon skeleton of the piperazine ring. mdpi.comresearchgate.net

Future research could explore the selective functionalization of the C-H bonds at positions 3 and 6 of the piperazine ring. Methodologies such as photoredox catalysis could be employed to introduce a variety of substituents, leading to novel derivatives with unique three-dimensional structures. mdpi.comnih.gov The inherent chirality of the starting material could direct these transformations, leading to highly diastereoselective outcomes.

Moreover, the exploration of ring-opening and ring-expansion reactions of derivatives of this compound could lead to the synthesis of other important nitrogen-containing heterocyclic scaffolds with high stereochemical control. The development of such novel transformations would significantly expand the synthetic utility of this chiral building block.

Advanced Computational Design and Prediction of New Derivatives with Tuned Chemical Properties for Specific Synthetic Applications

The integration of computational chemistry and machine learning presents a powerful tool for accelerating the discovery of new derivatives of this compound with tailored properties. digitellinc.commit.edu By employing quantum chemistry calculations, it is possible to predict the electronic and steric properties of virtual libraries of derivatives, allowing for the in silico design of molecules with specific functionalities. researchgate.netrsc.org

Future research in this area will likely involve the use of generative models to explore the vast chemical space around the this compound scaffold. researchgate.net These models can be trained to generate novel structures with optimized properties for specific applications, such as catalysis or materials science. For example, computational screening could identify derivatives with ideal steric and electronic profiles to act as highly selective organocatalysts in asymmetric reactions. unl.pt

This computational-driven approach will not only accelerate the design process but also provide a deeper understanding of the structure-property relationships governing the behavior of these chiral piperazine derivatives.

| Computational Approach | Application in Derivative Design | Expected Outcome |

| Quantum Chemistry Calculations | Prediction of electronic and steric properties | Identification of candidates with desired reactivity and selectivity |

| Generative Models | Exploration of novel chemical structures | Discovery of new derivatives with optimized properties |

| Machine Learning Potentials | Rapid screening of large virtual libraries | Efficient identification of promising candidates for synthesis |

Expansion into Novel Areas of Catalysis and Smart Materials Chemistry Leveraging its Unique Stereochemical Attributes

The unique stereochemical features of this compound make it a promising candidate for applications beyond traditional synthetic chemistry. Its C2-like symmetry, arising from the trans arrangement of the substituents, is a desirable feature for a chiral ligand or organocatalyst. unl.ptacs.org

In the realm of catalysis, future research could focus on the application of this compound and its derivatives as organocatalysts for a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. unl.pt The presence of both a secondary and a tertiary amine, along with the ether functionality, provides multiple points for interaction with substrates and reagents, potentially leading to high levels of stereocontrol.

Furthermore, the incorporation of the this compound unit into polymer backbones could lead to the development of novel "smart" materials. rsc.orgacs.org The chiral piperazine moiety could impart specific recognition properties to the polymer, making it responsive to chiral stimuli. nih.gov Such materials could find applications in areas like chiral separations, sensors, and controlled-release systems. The ability of the piperazine nitrogens to be protonated or to coordinate with metal ions could also be exploited to create materials with pH- or metal-ion-responsive properties. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine with high enantiomeric purity?

- Methodology : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, asymmetric hydrogenation or nucleophilic substitution with stereochemical control can be used to establish the (2R,5S) configuration. Boc-protection of the piperazine nitrogen (e.g., tert-butyl carbamate) is a common strategy to prevent undesired side reactions during alkylation steps .

- Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Solvent | THF, DCM, Chlorobenzene | Polarity affects reaction kinetics |

| Temperature | 0–80°C | Higher temps may reduce stereoselectivity |

| Catalyst | Iridium complexes | Enhances enantiomeric excess (e.g., >90%) |

Q. How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?

- Analytical Workflow :

NMR : H and C NMR confirm substituent positions and stereochemistry via coupling constants (e.g., axial vs equatorial protons in piperazine) .

HPLC/GC-MS : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times correlate with purity .

IR : C-O (methoxy) and N-H (piperazine) stretches verify functional groups .

Q. What preliminary assays assess the biological activity of this compound in neurological models?

- In Vitro Models :

- Enzyme Inhibition : Acetylcholinesterase (AChE) or monoamine oxidase (MAO) assays to evaluate potential for Alzheimer’s/Parkinson’s therapy .

- Receptor Binding : Radioligand displacement assays for δ-opioid or dopamine receptors, given structural similarity to known agonists .

Advanced Research Questions

Q. How does stereochemistry at the 2R,5S positions influence binding affinity to neurological targets?

- Computational Insights :

- Molecular Docking : The (2R,5S) configuration optimizes hydrogen bonding with residues in the AChE active site (e.g., Tyr337 in human AChE) .

- DFT Studies : Stereoelectronic effects from the methoxyethyl group enhance π-π stacking with aromatic residues in MAO-B .

- Experimental Validation :

- Enantiomer-specific IC values show 10–100x higher potency for (2R,5S) vs (2S,5R) in AChE inhibition .

Q. What advanced synthetic strategies improve yield in multi-step reactions involving this compound?

- Key Techniques :

- Continuous Flow Chemistry : Reduces side-product formation during alkylation steps (e.g., 2-methoxyethyl group addition) by precise temperature control .

- Microwave-Assisted Synthesis : Accelerates Boc-deprotection and cyclization steps (e.g., 30 min vs 24 h conventional heating) .

- Cross-Coupling Applications :

| Reaction Type | Catalyst | Yield Improvement |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | 75% → 92% |

| Buchwald-Hartwig | XPhos/Pddba | 60% → 85% |

Q. How do substituents (e.g., methoxyethyl) modulate pharmacokinetic properties?

- ADME Studies :

- LogP : Methoxyethyl increases hydrophilicity (LogP = 1.2 vs 2.5 for methyl analog), improving aqueous solubility .

- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) show slower oxidation due to steric hindrance from the dimethyl groups .

- Structural Comparisons :

| Substituent | Half-life (h) | Plasma Protein Binding (%) |

|---|---|---|

| Methoxyethyl | 4.5 | 88 |

| Ethyl | 3.2 | 92 |

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Case Example : Conflicting IC values for AChE inhibition (1.2 μM vs 5.6 μM) may arise from:

Assay Conditions : pH (7.4 vs 8.0), substrate concentration, or enzyme source (human vs bovine) .

Compound Purity : Chiral impurities >5% skew dose-response curves.

- Resolution : Standardize protocols (e.g., Ellman’s method) and validate purity via chiral HPLC before testing .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.